
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)-
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Overview
Description
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- is a chemical compound that belongs to the oxazolidinone class This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- can be achieved through several methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation. This method utilizes a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- typically involves large-scale synthesis using efficient and cost-effective methods. The combination of a binuclear tridentate copper (I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) provides a catalytic system for the synthesis of a wide range of oxazolidinones from various propargylic amines and carbon dioxide under mild reaction conditions .
Chemical Reactions Analysis
Acylation and Derivatization
The primary amine group undergoes acylation to form stable derivatives. For example, treatment with acetic anhydride in pyridine yields the acetylated product, 3-((5-acetamidofurfurylidene)amino)-2-oxazolidone , which is critical for enhancing bioavailability in antimicrobial agents .
Key Reaction:
3-((5-Aminofurfurylidene)amino)-2-Oxazolidone+Ac2OPyridineAcetylated Derivative
Reductive Activation and Radical Formation
Electron paramagnetic resonance (EPR) studies reveal that the compound’s nitro analog (3-(5-nitrofurfurylideneamino)-2-oxazolidone ) undergoes one-electron reduction by NADPH-dependent cytochrome P450 reductase in human intestinal cells (Caco-2). This generates a nitroanion radical intermediate (NO2−), detectable via electron spin resonance (ESR) spectroscopy . While direct data on the amino derivative’s redox behavior is limited, its metabolic stability suggests resistance to enzymatic reduction.
Condensation Reactions
The amine group participates in Schiff base formation with aldehydes. For instance, condensation with 5-nitro-2-furaldehyde produces a conjugated imine derivative, which exhibits enhanced antibacterial activity .
Table 2: Condensation Reactions and Products
Aldehyde | Conditions | Product | Application | Reference |
---|---|---|---|---|
5-Nitro-2-furaldehyde | Methanol, RT, 2 h | 3-((5-(5-Nitrofurfurylidene)amino)-2-Oxazolidone | Antibacterial agent |
Spectroscopic Characterization
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UV-Vis : The amine derivative shows λmax at 350 nm (ϵ=29,600L\cdotpmol−1\cdotpcm−1) in aqueous solution, indicative of conjugation between the oxazolidinone and furfurylidene moieties .
-
NMR : 1H-NMR (CDCl3): δ 7.44–7.49 (dd, 1H, furan), 6.90–6.96 (t, 1H, oxazolidinone), 4.04–4.69 (m, 1H, CH-NH) .
Stability and Degradation
The compound is stable under acidic conditions (pH 2–6) but undergoes hydrolysis in alkaline media (pH > 8), cleaving the oxazolidinone ring to form 3-amino-5-(morpholinomethyl)oxazolidin-2-one . This degradation pathway is critical for assessing shelf life and metabolic clearance.
Scientific Research Applications
Antibacterial Properties
The oxazolidinone class of compounds is primarily recognized for its antimicrobial activity , especially against Gram-positive bacteria. The specific compound has demonstrated significant efficacy against various pathogenic strains.
Efficacy Against Pathogens
Research has shown that derivatives of oxazolidinones exhibit potent antibacterial activity. For instance, a study reported that certain oxazolidinone derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to or better than linezolid against various strains such as Staphylococcus pneumoniae and Enterococcus faecium .
Synthesis Methodologies
The synthesis of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- typically involves multi-step chemical reactions that can include:
- Formation of the Oxazolidinone Ring : This often starts from readily available precursors such as amino acids or other nitrogen-containing compounds.
- Functionalization : The introduction of the aminofurfurylidene moiety can be achieved through condensation reactions with appropriate aldehydes or ketones .
Synthetic Pathways
A common synthetic route involves:
- Preparation of 5-Aminofurfurylidene : This can be synthesized from furan derivatives through nitration and subsequent reduction processes.
- Condensation with Oxazolidinone : The final step typically involves a condensation reaction between the aminofurfurylidene and an oxazolidinone precursor to yield the target compound.
Case Studies and Research Findings
Several studies have documented the effectiveness and applications of oxazolidinones in treating infections caused by resistant bacteria.
Clinical Studies
A clinical evaluation highlighted that new oxazolidinone derivatives exhibited lower toxicity profiles compared to existing treatments like linezolid while maintaining effective antibacterial activity .
Comparative Studies
In comparative studies, certain oxazolidinone derivatives showed enhanced antibacterial properties due to modifications at the C5 position of the oxazolidinone ring. These modifications often led to increased lipophilicity, improving cell membrane penetration and bioavailability .
Summary of Findings
The applications of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- are significant in the field of antimicrobial research:
Application Area | Key Findings |
---|---|
Antibacterial Activity | Effective against MRSA and VRE with lower MIC values than traditional agents |
Synthesis | Multi-step processes involving functionalization lead to effective derivatives |
Clinical Relevance | Demonstrated lower toxicity and improved efficacy in clinical settings |
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .
Comparison with Similar Compounds
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- can be compared with other similar compounds, such as:
3-Amino-2-oxazolidinone: A metabolite of furazolidone, known for its antibacterial properties.
3-Amino-5-morpholinomethyl-2-oxazolidone: A metabolite of furaltadone, used as an antibacterial agent.
The uniqueness of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- lies in its specific structure and the presence of the 5-aminofurfurylidene group, which imparts distinct chemical and biological properties.
Biological Activity
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- is a compound belonging to the oxazolidinone class, which has gained attention due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Synthesis
The chemical structure of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- consists of an oxazolidinone ring substituted with a 5-aminofurfurylidene group. The synthesis typically involves the reaction of appropriate amino acids with aldehydes or ketones under acidic conditions to form the oxazolidinone ring. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Properties
Oxazolidinones are primarily recognized for their antimicrobial properties, particularly against Gram-positive bacteria. The compound has shown promising results in various studies:
- Antibacterial Activity : A study evaluated the antibacterial effects of several oxazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 2-Oxazolidinone exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
---|---|---|
2-Oxazolidinone | 8 | 16 |
Other derivatives | Varies | Varies |
The mechanism by which oxazolidinones exert their antibacterial effects involves inhibition of protein synthesis. They bind to the bacterial ribosome's 50S subunit, preventing the formation of a functional initiation complex . This unique mode of action makes them effective against strains resistant to other antibiotic classes.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized various derivatives of oxazolidinones and tested their efficacy against multi-drug resistant strains. The study found that certain modifications to the oxazolidinone structure significantly enhanced antibacterial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Toxicological Evaluation
A separate investigation focused on the toxicological profile of 2-Oxazolidinone derivatives. Using Caco-2 cell lines, researchers assessed cytotoxicity and metabolic pathways. The findings suggested that while some derivatives displayed low toxicity, others showed significant cytotoxic effects at higher concentrations .
Properties
CAS No. |
13641-84-4 |
---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3-[(E)-(5-aminofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9N3O3/c9-7-2-1-6(14-7)5-10-11-3-4-13-8(11)12/h1-2,5H,3-4,9H2/b10-5+ |
InChI Key |
SHZQPZHRROVVMS-BJMVGYQFSA-N |
Isomeric SMILES |
C1COC(=O)N1/N=C/C2=CC=C(O2)N |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)N |
Origin of Product |
United States |
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